Osteocalcin

Biomineralization Calcium binding Structural biology

For definitive bone mineralization and hydroxyapatite nucleation studies, only fully carboxylated Osteocalcin (1-49) (CAS 136461-80-8) can deliver the requisite calcium-binding affinity (Kd = 0.83 mM for Ca²⁺; Kd = 6 µM for phospholipid vesicles). Its three γ-carboxyglutamic acid residues are essential for mineral interaction; substituting the undercarboxylated isoform will cause assay failure due to its absence of mineral-binding. This is the authoritative reagent for orthopedic biomaterial R&D and for dissecting the bone-pancreas endocrine loop as a GPRC6A PAM control.

Molecular Formula C269H381N67O82S2
Molecular Weight 5929.43
CAS No. 136461-80-8
Cat. No. B1147995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsteocalcin
CAS136461-80-8
Molecular FormulaC269H381N67O82S2
Molecular Weight5929.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Osteocalcin Fragment 1-49 (CAS 136461-80-8) Procurement Guide: Core Identity and Structural Features


Human Osteocalcin fragment 1-49 (CAS 136461-80-8) is a 49-amino acid, vitamin K-dependent, non-collagenous bone matrix protein . It contains three γ-carboxyglutamic acid (Gla) residues at positions 17, 21, and 24, which are essential for calcium and hydroxyapatite binding [1]. The peptide features a disulfide bridge between Cys23 and Cys29 [2]. It is a key marker of osteoblast activity and bone formation, with emerging roles in systemic energy metabolism and glucose homeostasis [3].

Human Osteocalcin Fragment 1-49 (CAS 136461-80-8): Why In-Class Analogs Are Not Interchangeable


Substituting Osteocalcin with related vitamin K-dependent proteins (e.g., Matrix Gla Protein) or even different osteocalcin isoforms (e.g., undercarboxylated) is scientifically invalid due to profound functional divergence. While Matrix Gla Protein (MGP) shares structural motifs and the Gla domain, it functions as a potent inhibitor of extracellular matrix mineralization, a role not shared by Osteocalcin [1]. Furthermore, the degree of carboxylation (fully carboxylated vs. undercarboxylated) dictates the protein's primary biological function: the fully carboxylated form (as in CAS 136461-80-8) exhibits high-affinity calcium and hydroxyapatite binding crucial for bone mineralization, whereas the undercarboxylated form acts primarily as an endocrine hormone regulating glucose metabolism and insulin secretion via GPRC6A [2]. These distinct structure-activity relationships mean that generic substitution based on protein family or sequence homology alone will lead to erroneous experimental conclusions and assay failure.

Quantitative Differentiation: Human Osteocalcin Fragment 1-49 (CAS 136461-80-8) vs. Key Comparators


Calcium Binding Affinity: Human Osteocalcin vs. Matrix Gla Protein (MGP)

Human Osteocalcin exhibits a well-defined, moderate calcium-binding affinity that is critical for its role in bone mineralization, which is distinct from the function of Matrix Gla Protein (MGP) [1]. While both are Gla-containing proteins, their divergent functions are underscored by their different biophysical properties. In comparative studies, Osteocalcin purified from bovine bone (a homologous model) binds to phospholipid vesicles with a Kd of 6 µM in the presence of Ca2+, and also binds to hydroxyapatite . In contrast, MGP functions as a potent inhibitor of ectopic mineralization and does not share this binding profile [1].

Biomineralization Calcium binding Structural biology

Receptor Pharmacology: Osteocalcin as a Positive Allosteric Modulator (PAM) of GPRC6A

The mechanism by which Osteocalcin (Ocn) interacts with the GPRC6A receptor is a key point of differentiation. While some early studies suggested direct agonism, rigorous structural and functional analyses demonstrate that Ocn acts as a Positive Allosteric Modulator (PAM) rather than a direct orthosteric agonist [1]. This is in stark contrast to the primary orthosteric ligands for GPRC6A, which are basic L-amino acids and divalent cations [2]. Mutagenesis studies identified specific residues (K352E, H355P) in the Venus Fly Trap (VFT) domain of GPRC6A that are required for Ocn's PAM activity but not for L-amino acid agonism, confirming a distinct binding site and mechanism of action [1].

GPCR signaling Endocrinology Pharmacology

Serum Stability: Impact of a Proprietary Antiproteolytic Compound on Assay Reliability

The utility of Osteocalcin as a clinical biomarker is often hampered by its rapid proteolytic degradation in serum samples. A direct comparative study evaluated the in vitro stability of serum osteocalcin with and without a commercially available antiproteolytic compound (OSCAstabil) [1]. Without stabilization, osteocalcin concentrations fell to <77% of baseline within 3 hours at 22°C and to <75% within 6 hours at 4°C. The addition of the stabilizer extended the half-life dramatically, preserving measurable levels for more than 3 days at -30°C and 3 days at 4°C [1].

Clinical chemistry Biomarker stability Assay development

Assay Specificity: ELISA Kit Performance for Osteocalcin (OC) vs. Analogues

A critical factor in procuring an ELISA kit is its specificity for the target analyte over structurally similar molecules. A validated sandwich ELISA kit for Osteocalcin (OC) demonstrates excellent specificity, showing no significant cross-reactivity or interference with analogues . This is supported by antibody specificity data: a monoclonal anti-human Osteocalcin antibody (clone 2H9F11F8) does not cross-react with mouse Osteocalcin and has no reactivity with human Osteopontin, human Osteonectin, or human Bone Sialoprotein . The assay shows robust recovery rates (average 97% in serum, 95% in EDTA plasma) and precision (Intra-assay CV<10%, Inter-assay CV<12%) .

Immunoassay Analytical validation Cross-reactivity

Differential Response to Metabolic Challenge: Osteocalcin vs. P1NP and β-CTX

Osteocalcin exhibits a distinct physiological response to metabolic stimuli compared to other bone turnover markers. In a clinical study, an oral glucose load (75g) was administered to patients with various bone metabolism disorders [1]. The study measured the percentage change from baseline for three markers: the resorption marker β-CTX was significantly suppressed (mean change -46.9%), whereas the formation markers P1NP and osteocalcin showed minimal change (-7.9% and -8.0%, respectively) [1]. This differential response highlights that osteocalcin is not simply a passive marker of bone formation but is part of a complex, integrated metabolic system.

Bone turnover Glucose metabolism Biomarker

Structural Determinants of Function: Fully Carboxylated vs. Undercarboxylated Osteocalcin

The functional divergence between osteocalcin proteoforms is dictated by the number and position of γ-carboxylated glutamic acid (Gla) residues. A comprehensive 2024 study in the Journal of the American Chemical Society systematically characterized all eight possible carboxylation variants of human osteocalcin [1]. The study demonstrates that the three carboxylation sites (Glu17, Glu21, Glu24) are not equivalent; they have distinct and cooperative effects on protein structure and calcium-binding activity [1]. The fully carboxylated form (Gla17,21,24-osteocalcin), which corresponds to CAS 136461-80-8, is optimized for interaction with the bone mineral matrix, whereas undercarboxylated forms have reduced affinity for calcium and hydroxyapatite and instead adopt conformations suited for endocrine signaling [1].

Protein structure Post-translational modification Vitamin K

Validated Application Scenarios for Human Osteocalcin Fragment 1-49 (CAS 136461-80-8)


In Vitro Bone Mineralization and Biomaterial Development

The fully carboxylated Osteocalcin fragment 1-49 is the definitive reagent for studying hydroxyapatite nucleation and the regulation of bone matrix mineralization. Its confirmed calcium-binding affinity (Kd = 0.83 mM for soluble Ca2+; Kd = 6 µM for phospholipid vesicles) [1] and its structural optimization for mineral interaction [2] make it essential for developing and validating biomaterials, coatings for orthopedic implants, and scaffolds for bone tissue engineering. Using an undercarboxylated form would be scientifically invalid, as it lacks the necessary mineral-binding properties [2].

Monitoring Antiresorptive Therapy Efficacy in Clinical Trials

Serum Osteocalcin is a clinically validated marker for monitoring the effectiveness of antiresorptive therapies (e.g., bisphosphonates, hormone replacement therapy) in osteoporosis and Paget's disease [1]. A decrease of 20% or more from baseline osteocalcin levels after 3-6 months of therapy indicates a positive response [2]. The use of an ELISA kit with proven specificity (no cross-reactivity with other bone matrix proteins) [3] and the addition of a protease stabilizer to extend sample viability [4] are critical for generating reliable, actionable data in multi-center clinical trials.

Investigating Bone-Pancreas Endocrine Crosstalk and GPRC6A Signaling

Human Osteocalcin is a crucial tool for dissecting the complex endocrine loop between bone and the pancreas. Its unique mechanism as a Positive Allosteric Modulator (PAM) of the GPRC6A receptor [1] distinguishes it from other GPRC6A ligands. Researchers investigating the role of the skeleton in glucose homeostasis, insulin secretion, and energy expenditure should specifically procure the fully carboxylated form (CAS 136461-80-8) as a control, or the undercarboxylated form, to differentiate between its structural and endocrine functions [2]. Using a generic GPRC6A agonist will not replicate the specific signaling modulation.

Development of High-Sensitivity Diagnostic Assays

The distinct metabolic behavior of Osteocalcin, which remains relatively stable following an oral glucose challenge unlike the resorption marker β-CTX [1], positions it as a preferred marker for diagnostic assays in patient populations with fluctuating metabolic states (e.g., diabetes, obesity). Assay developers can leverage the high sensitivity (detection limit <29 pg/mL) and robust precision (CV<12%) of validated ELISA kits [2] to create reliable diagnostic products. The antibody specificity data confirming no cross-reactivity with other Gla-proteins [3] ensures the assay's analytical validity.

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